2-(Methylamino)ethyl methanethiosulfonate hydrobromide 2-(Methylamino)ethyl methanethiosulfonate hydrobromide
Brand Name: Vulcanchem
CAS No.: 760998-74-1
VCID: VC0029138
InChI: InChI=1S/C4H11NO2S2.BrH/c1-5-3-4-7-9(2,6)8;/h5H,3-4H2,1-2H3;1H
SMILES: CNCCOS(=O)(=S)C.Br
Molecular Formula: C4H12BrNO2S2
Molecular Weight: 250.169

2-(Methylamino)ethyl methanethiosulfonate hydrobromide

CAS No.: 760998-74-1

Cat. No.: VC0029138

Molecular Formula: C4H12BrNO2S2

Molecular Weight: 250.169

* For research use only. Not for human or veterinary use.

2-(Methylamino)ethyl methanethiosulfonate hydrobromide - 760998-74-1

Specification

CAS No. 760998-74-1
Molecular Formula C4H12BrNO2S2
Molecular Weight 250.169
IUPAC Name N-methyl-2-methylsulfonothioyloxyethanamine;hydrobromide
Standard InChI InChI=1S/C4H11NO2S2.BrH/c1-5-3-4-7-9(2,6)8;/h5H,3-4H2,1-2H3;1H
Standard InChI Key USPHGUWNBAUIQI-UHFFFAOYSA-N
SMILES CNCCOS(=O)(=S)C.Br

Introduction

Chemical Properties and Structure

Basic Chemical Information

2-(Methylamino)ethyl methanethiosulfonate hydrobromide has a defined chemical structure with specific properties that make it valuable for biochemical applications. The compound is characterized by the following key properties:

PropertyValue
Chemical FormulaC4H12BrNO2S2
Molecular Weight250.18 g/mol
CAS Number760998-74-1
IUPAC NameN-methyl-2-methylsulfonothioyloxyethanamine;hydrobromide
ClassificationBiochemical reagent

The compound features a methanethiosulfonate group attached to a methylaminoethyl chain, with a hydrobromide counterion . This specific structure enables its distinctive reactivity with sulfhydryl groups in biological systems, making it useful for various research applications.

Mechanism of Action

Thiol Reactivity

The primary mechanism of action of 2-(Methylamino)ethyl methanethiosulfonate hydrobromide involves its highly specific and rapid reaction with thiol groups in proteins and other biomolecules . This reaction results in the formation of mixed disulfides, which can significantly alter the structure and function of the target molecules. The high specificity of this reaction makes it an invaluable tool for studying protein structure and function.

The reaction can be represented as follows:

Protein-SH + CH3SO2SCH2CH2NHCH3·HBr → Protein-S-SCH3 + CH3SO2¯ + CH2CH2NHCH3·HBr

This reaction proceeds rapidly under physiological conditions, making it suitable for time-sensitive experimental protocols and in situ modifications of proteins .

Biological Targets

Research has identified several biological targets for 2-(Methylamino)ethyl methanethiosulfonate hydrobromide. Notable among these are:

  • GABA receptor channels: The compound interacts with cysteine residues in these channels, allowing researchers to study their structural and functional characteristics .

  • Acetylcholine (ACh) receptor channels: Similar to its interaction with GABA receptors, the compound reacts with thiol groups in ACh receptors, providing insights into their structure and function .

  • Lactose permease: The compound has been used to probe the structure and functional mechanisms of this membrane transport protein .

The interaction with these targets has provided valuable information about membrane protein topology, channel structure, and the relationship between protein structure and function.

Applications in Research

Structural Studies of Proteins

One of the primary applications of 2-(Methylamino)ethyl methanethiosulfonate hydrobromide is in the structural analysis of proteins, particularly membrane proteins . By selectively modifying cysteine residues, researchers can:

  • Determine the accessibility of specific amino acid residues

  • Identify functionally important regions in proteins

  • Study conformational changes associated with protein function

  • Investigate protein-protein interactions

These studies contribute significantly to our understanding of protein structure-function relationships and have implications for drug development and therapeutic interventions.

Receptor Channel Research

2-(Methylamino)ethyl methanethiosulfonate hydrobromide has been extensively used to probe the structures of various receptor channels, including:

Receptor TypeResearch ApplicationFindings
GABA ReceptorStructure-function studiesIdentification of channel-lining residues and conformational changes during activation
ACh ReceptorChannel topology mappingDetermination of pore-lining residues and gating mechanisms
Ion ChannelsAccessibility studiesIdentification of state-dependent conformational changes

These studies have provided valuable insights into the molecular mechanisms of channel function and their role in cellular signaling pathways .

Membrane Protein Analysis

The compound's ability to react specifically with thiol groups makes it particularly useful for studying membrane proteins, which are notoriously difficult to analyze using conventional techniques . Researchers have used 2-(Methylamino)ethyl methanethiosulfonate hydrobromide to:

  • Map the topology of membrane-spanning regions

  • Identify functionally important cysteine residues

  • Study conformational changes associated with substrate binding and transport

  • Investigate protein dynamics in membrane environments

For example, studies on lactose permease using this compound have contributed to our understanding of membrane transport mechanisms and the structural basis of substrate specificity .

Comparison with Similar Compounds

Related Methanethiosulfonate Derivatives

Several methanethiosulfonate derivatives exist with similar reactive properties but different physical characteristics. While our focus is on 2-(Methylamino)ethyl methanethiosulfonate hydrobromide, it is worth noting how it compares to related compounds:

CompoundChemical FormulaKey DifferencesApplications
2-Aminoethyl methanethiosulfonate hydrobromide (MTSEA)C3H10BrNO2S2Lacks the methyl group on the amino groupSimilar applications in protein structure studies
[2-(Aminocarbonyl)ethyl] MethanethiosulfonateC4H9NO3S2Contains a carbonyl group instead of an amino groupDifferent reactivity profile and applications

These related compounds offer researchers options with varying properties (such as membrane permeability, reactivity rates, and charge characteristics) that can be selected based on specific experimental requirements .

Distinctive Features

What distinguishes 2-(Methylamino)ethyl methanethiosulfonate hydrobromide from other similar reagents is its specific combination of:

  • High reactivity with thiol groups

  • Moderate membrane permeability

  • Stability under typical experimental conditions

  • Specific structural features that influence its interaction with biological systems

These characteristics make it particularly suitable for certain applications where other methanethiosulfonate derivatives might be less effective .

Research Findings and Case Studies

Applications in Neuropharmacology

Research suggests that 2-(Methylamino)ethyl methanethiosulfonate hydrobromide and similar compounds have significant implications in neuropharmacology, particularly through their interactions with:

  • GABA receptors: Important targets for anxiolytics, sedatives, and anticonvulsants

  • ACh receptors: Crucial in neurotransmission and targets for various drugs affecting cognitive function

By selectively modifying these receptors, researchers can study how structural changes affect receptor function and drug binding, potentially leading to the development of more targeted therapeutic agents .

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